molecular formula C17H10O2S B13688800 2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione

2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B13688800
M. Wt: 278.3 g/mol
InChI Key: YEKIPDFHDNXZHK-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features a benzothiophene moiety fused to an indene-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione typically involves the formation of the benzothiophene ring followed by its fusion with the indene-1,3-dione structure. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling reaction, to form the benzothiophene core . The reaction conditions often include mild temperatures and the use of terminal alkynes as key reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzothiophene moiety can interact with biological macromolecules through π-π stacking and hydrogen bonding, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C17H10O2S

Molecular Weight

278.3 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)indene-1,3-dione

InChI

InChI=1S/C17H10O2S/c18-16-11-6-1-2-7-12(11)17(19)15(16)13-9-20-14-8-4-3-5-10(13)14/h1-9,15H

InChI Key

YEKIPDFHDNXZHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CSC4=CC=CC=C43

Origin of Product

United States

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